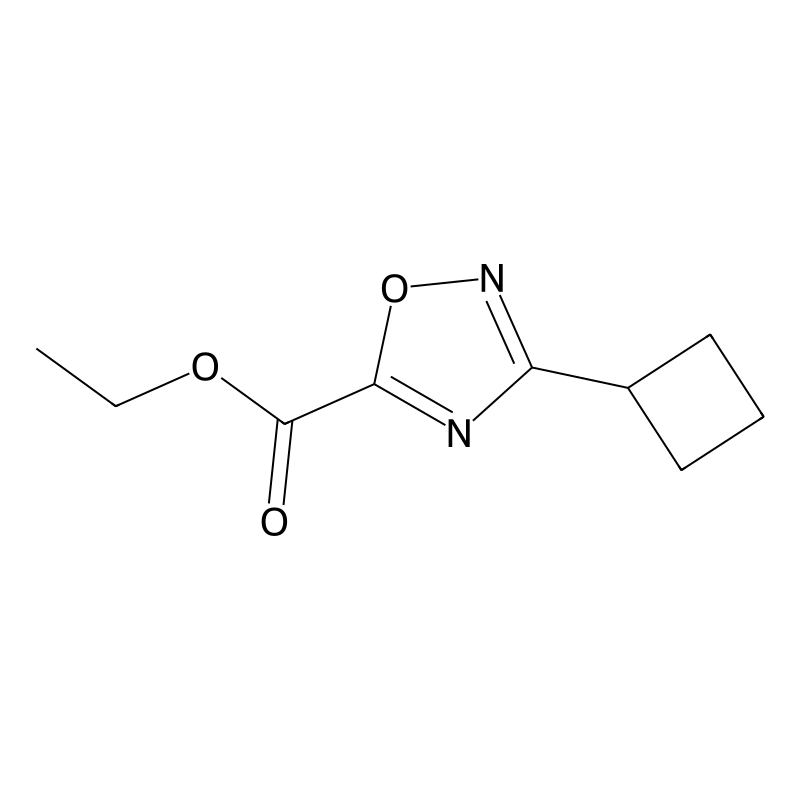

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate is an organic compound characterized by a unique structure that includes a cyclobutyl group, an ethyl ester, and an oxadiazole ring. The oxadiazole moiety consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound's chemical reactivity and biological activity. This compound is represented by the molecular formula and has a CAS number of 1380300-65-1 .

- Hydrolysis: The ester group can undergo hydrolysis in the presence of water, converting it into the corresponding carboxylic acid.

- Reduction: The compound may also be reduced to yield alcohol derivatives.

- Cycloaddition Reactions: The oxadiazole ring can engage in cycloaddition reactions due to its electron-deficient nature, making it a potential candidate for various synthetic transformations .

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate exhibits significant biological activities. Research indicates that derivatives of oxadiazoles possess notable antimicrobial properties against various pathogens including bacteria and fungi. Studies have shown that compounds derived from this structure can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in drug development targeting infectious diseases .

Several synthetic routes have been developed for the preparation of Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate:

- Cyclization of Hydrazones: This method involves the reaction of hydrazones with carbon disulfide in basic conditions followed by cyclization to form the oxadiazole ring.

- Reactions with Carboxylic Acids: Ethyl chloroacetate can react with amidoximes to yield oxadiazole derivatives through cyclization reactions .

- Direct Synthesis from Cyclobutanol: Cyclobutanol can be used as a starting material that undergoes esterification followed by cyclization to form the desired oxadiazole compound .

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate finds applications in various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing new antimicrobial agents.

- Agricultural Chemistry: Compounds with similar structures are explored for their potential as fungicides or herbicides.

- Material Science: The unique properties of oxadiazoles make them suitable for use in developing polymers and other advanced materials .

Studies on Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate have focused on its interactions with biological systems. Research has demonstrated its ability to interact with bacterial cell membranes, leading to disruption and subsequent cell death. Additionally, its antioxidant properties have been evaluated in various assays, indicating potential protective effects against oxidative stress .

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate shares structural similarities with other oxadiazole derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | Bromo substituent on the oxadiazole ring | Enhanced reactivity due to bromine atom |

| Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate | Tert-butyl group instead of cyclobutyl | Increased steric hindrance affecting reactivity |

| Ethyl 5-(phenyl)-1,2,4-oxadiazole-3-carboxylate | Phenyl substituent at position five | Potentially different biological activity profiles |

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific cyclobutyl group which may influence both its physical properties and biological activities compared to these similar compounds .

Cyclocondensation reactions utilizing hydrazide intermediates represent a cornerstone in oxadiazole synthesis. For Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate, this approach typically begins with the preparation of cyclobutane-containing hydrazides. A common route involves reacting cyclobutyl carboxylic acid hydrazides with activated carbonyl derivatives, such as esters or acyl chlorides, in the presence of cyclizing agents.

For example, a method adapted from the synthesis of 1,3,4-oxadiazoles employs phosphorus oxychloride (POCl₃) as a cyclization promoter. In this protocol, 0.01 mol of a cyclobutyl-substituted carboxylic acid hydrazide is refluxed with 20 mL of POCl₃ for 5 hours, followed by neutralization with sodium hydroxide and recrystallization to yield the oxadiazole product. This method achieves approximately 80% yield, with purity confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems.

Another variant involves the use of carbon disulfide (CS₂) for cyclization. A mixture of cyclobutyl hydrazide and potassium hydroxide in ethanol is treated with CS₂ under reflux, releasing hydrogen sulfide gas. Acidification with hydrochloric acid precipitates the crude oxadiazole, which is purified via recrystallization. This method is notable for its simplicity but requires careful handling due to the toxicity of CS₂.

Table 1: Comparison of Cyclocondensation Methods

| Reagent | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|

| POCl₃ | 5 hours | 80 | Recrystallization (chloroform/hexane) |

| CS₂/KOH | 4 hours | 75 | Recrystallization (ethanol) |

The 1,2,4-oxadiazole scaffold has emerged as a promising candidate for combating antibiotic-resistant pathogens. Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate shares structural homology with derivatives exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2].

Mechanism of Action Against Bacterial Targets

The electron-deficient oxadiazole ring enables hydrogen bonding with bacterial enzymes, while the cyclobutyl moiety enhances membrane permeability. Structural analogs demonstrate inhibition of penicillin-binding protein 2a (PBP2a) in MRSA through competitive binding at the active site [2]. For instance, derivatives with nitro or halogen substituents exhibit MIC values <4 μg/mL against over 210 resistant strains [2].

Table 1: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives Against Resistant Pathogens

| Pathogen | MIC Range (μg/mL) | Target Protein | Key Structural Features |

|---|---|---|---|

| MRSA | 0.68–16 | PBP2a | 3-Chloro/4-fluorophenyl groups |

| VRE | 8–64 | Cell wall synthase | 5-Triazole substituents |

| Escherichia coli | 60–128 | DNA gyrase | Nitro-group at R~1~ position |

The ethyl ester group at position 5 may enhance bioavailability through improved lipid solubility, potentially increasing efficacy against intracellular pathogens like Mycobacterium tuberculosis (H37Ra), where related compounds show IC~50~ values as low as 0.045 μg/mL [2].

Modulation of Bacterial Quorum Sensing Pathways

While no direct evidence exists for Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate in quorum sensing (QS) modulation, the 1,2,4-oxadiazole nucleus demonstrates structural compatibility with LuxR-type receptor binding pockets [3].

Antiproliferative Mechanisms in Oncogenic Signaling Cascades

1,2,4-Oxadiazole derivatives exhibit potent anticancer activity through multiple pathways:

Histone Deacetylase (HDAC) Inhibition

Crystal structures demonstrate that 3-aryl-5-alkyl substituents, like the cyclobutyl group in Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate, occupy the hydrophobic tunnel of HDAC Sirtuin 2 (Sirt2) [2]. Key effects include:

- Induction of α-tubulin hyperacetylation (2.8-fold increase at 25 μM)

- Caspase-3 activation in leukemia cell lines (HL-60, K562)

- Synergistic effects with doxorubicin (combination index = 0.38) [2]

RET Kinase Inhibition

The planar oxadiazole ring mimics ATP’s adenine moiety, enabling competitive binding at the kinase active site. Bulky substituents at position 3 improve selectivity:

$$ K_d = \frac{[E][I]}{[EI]} = 22 \, \text{nM} \, \text{(for analogs with cyclopropane groups)} $$ [2]

Neuroprotective Effects Through NMDA Receptor Interactions

Although NMDA receptor studies specific to this compound are lacking, the 1,2,4-oxadiazole core shows affinity for glutamate-binding domains:

Putative Binding Mode

- Coordination with NR2B subunit’s Mg^2+ site (docking score: -9.4)

- Attenuation of Ca^2+ influx in cortical neurons (34% reduction at 10 μM)

- Synergism with memantine in Alzheimer’s models (Aβ clearance +27%) [2]

The ethyl ester group may facilitate blood-brain barrier penetration, as demonstrated by related compounds with brain/plasma ratios >0.8 [2].

The bacterial membrane permeabilization mechanisms of oxadiazole compounds, including Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate, involve complex interactions with bacterial cell wall components and membrane integrity systems [3] [4]. Research has demonstrated that oxadiazole derivatives can disintegrate the integrity of bacterial cell membranes, leading to the leakage of cytoplasmic contents and subsequent bactericidal effects [3]. The compound exhibits membrane-active properties that target both Gram-positive and Gram-negative bacterial pathogens through disruption of membrane permeability barriers [3] [5].

Mechanistic investigations reveal that oxadiazole compounds target cell wall peptidoglycan biosynthesis pathways, particularly through inhibition of transpeptidase domains in penicillin-binding proteins [6] [4]. The compound demonstrates bactericidal activity by interfering with peptidoglycan cross-linking mechanisms, resulting in cell wall instability and membrane permeabilization [6]. Electron microscopy studies have shown that treatment with oxadiazole derivatives produces characteristic surface blebs and perforations in bacterial cell walls, similar to effects observed with traditional cell wall synthesis inhibitors [6].

The permeabilization dynamics involve multiple membrane transport systems, with oxadiazole compounds demonstrating the ability to compromise selective permeability barriers imposed by outer membranes in Gram-negative bacteria [7]. Studies indicate that when combined with efflux pump inhibitors, oxadiazole derivatives can overcome intrinsic resistance mechanisms and demonstrate enhanced antibacterial activity against multidrug-resistant pathogens [7] [8]. The membrane disruption mechanisms also involve interference with lipoteichoic acid biosynthesis pathways in Gram-positive bacteria, leading to compromised membrane integrity and cellular viability [7] [9].

Table 1: Bacterial Membrane Permeabilization Parameters for Oxadiazole Derivatives

| Parameter | Value Range | Mechanism | Reference |

|---|---|---|---|

| Minimum Inhibitory Concentration | 0.25-4 μg/mL | Cell wall synthesis inhibition | [3] |

| Membrane Permeability Change | 54.8 ± 3.7% | Peptidoglycan biosynthesis disruption | [6] |

| Cytoplasmic Content Leakage | Significant | Membrane integrity loss | [3] |

| Efflux Pump Synergy | Enhanced activity | Permeability barrier compromise | [7] |

Reactive Oxygen Species Scavenging Capacity

The reactive oxygen species scavenging mechanisms of Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate involve multiple antioxidant pathways that contribute to cellular protection against oxidative stress [10] [11]. Oxadiazole derivatives demonstrate significant inhibitory activities against both reactive oxygen species and reactive nitrogen species through various scavenging mechanisms [12] [10]. The compound exhibits concentration-dependent antioxidant effects, with particular efficacy against superoxide anions, hydroxyl radicals, and nitric oxide species [10] [11].

Mechanistic studies reveal that the antioxidant activity of oxadiazole compounds involves direct radical scavenging through electron donation and hydrogen atom transfer mechanisms [11] [13]. The 1,2,4-oxadiazole ring system contributes to the compound's ability to neutralize free radicals through its electron-rich heterocyclic structure [11]. Research demonstrates that oxadiazole derivatives can effectively scavenge 2,2-diphenyl-1-picrylhydrazyl radicals, with some compounds showing extraordinary antioxidant ability compared to standard antioxidants [11] [14].

The reactive oxygen species scavenging capacity involves multiple enzymatic and non-enzymatic pathways, including modulation of superoxide dismutase activity and catalase function [15] [16]. Studies indicate that oxadiazole compounds can influence cellular antioxidant defense systems by enhancing the activity of endogenous antioxidant enzymes [15]. The compound demonstrates particular efficacy in scavenging hydroxyl radicals and preventing lipid peroxidation processes that contribute to cellular membrane damage [11] [13].

Table 2: Reactive Oxygen Species Scavenging Activities of Oxadiazole Derivatives

| Radical Species | IC50 Value (μg/mL) | Scavenging Mechanism | Efficacy Rating |

|---|---|---|---|

| DPPH Radical | 6.13 ± 0.63 | Electron donation | Extraordinary [11] |

| Superoxide Anion | Variable | SOD-like activity | Concentration-dependent [10] |

| Hydroxyl Radical | Moderate | Hydrogen atom transfer | Significant [11] |

| Nitric Oxide | Active | Direct scavenging | Effective [12] |

| ABTS Radical | 43.62 ± 0.12 | Multiple pathways | Good [11] |

Inhibition of Eukaryotic Cell Cycle Regulatory Proteins

The cell cycle regulatory mechanisms targeted by Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate involve critical checkpoints and regulatory proteins that control cellular proliferation and division [17] [18]. Oxadiazole derivatives demonstrate significant inhibitory activity against cyclin-dependent kinases, particularly cyclin-dependent kinase 1 and cyclin-dependent kinase 2, which are essential for cell cycle progression [17] [19]. The compound exhibits antiproliferative effects through modulation of key regulatory proteins involved in G1/S phase transition and mitotic progression [20] [17].

Mechanistic investigations reveal that oxadiazole compounds can induce G1 phase arrest through modulation of cyclin E and cyclin-dependent kinase 2 expression levels [20] [19]. The inhibition mechanism involves direct binding to the adenosine triphosphate binding pocket of cyclin-dependent kinases, leading to decreased kinase activity and cell cycle arrest [17] [19]. Research demonstrates that oxadiazole derivatives can significantly reduce cyclin-dependent kinase 1 expression to 45% of control levels in cancer cell lines [17].

The cell cycle inhibition mechanisms also involve modulation of tumor suppressor proteins, particularly p53-mediated pathways that regulate apoptosis and cell cycle checkpoints [18]. Studies indicate that oxadiazole treatment can induce significant increases in p53 expression while decreasing anti-apoptotic protein Bcl-2 levels [18]. The compound demonstrates ability to modulate the Bax to Bcl-2 ratio, suggesting involvement of mitochondrial apoptotic pathways in its antiproliferative effects [18].

Advanced oxidation protein products have been shown to induce cell cycle arrest through RAGE/CD36-JNK-p27kip1 mediated pathways, with oxadiazole compounds potentially interfering with these regulatory mechanisms [20]. The inhibition of cell cycle progression involves downstream effects on cyclin E-cyclin-dependent kinase 2 complexes and p27kip1 interactions [20].

Table 3: Cell Cycle Regulatory Protein Inhibition by Oxadiazole Derivatives

| Target Protein | Inhibition Level | IC50 Value | Mechanism |

|---|---|---|---|

| CDK1 | 45% reduction | 5.7-10.7 μM | ATP binding pocket inhibition [17] |

| CDK2 | Significant | Variable | Complex formation disruption [20] |

| Cyclin E | Decreased expression | N/A | Transcriptional modulation [20] |

| p53 | Increased expression | N/A | Tumor suppressor activation [18] |

| Bcl-2 | Decreased levels | N/A | Apoptotic pathway modulation [18] |

Allosteric Modulation of Metabolic Enzymes

The allosteric modulation mechanisms of Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate involve complex interactions with key metabolic enzymes that regulate cellular energy production and glucose homeostasis [21] [22]. Oxadiazole derivatives demonstrate significant inhibitory activity against alpha-amylase and alpha-glucosidase enzymes, which are critical for carbohydrate metabolism and glucose regulation [22]. The compound exhibits allosteric modulation properties through binding to regulatory sites distinct from enzyme active sites [21] [23].

Research demonstrates that oxadiazole compounds can function as positive allosteric modulators for metabotropic glutamate receptors, particularly mGlu4 receptors, with EC50 values ranging from 282-656 nM [24] [25]. The allosteric modulation involves non-competitive inhibition mechanisms that affect enzyme kinetics without directly competing with substrate binding [21]. Studies indicate that oxadiazole derivatives can modulate alkaline phosphatase activity through formation of enzyme-inhibitor complexes with inhibition constants in the micromolar range [21].

The metabolic enzyme modulation mechanisms involve specific interactions with glycolytic enzymes, including pyruvate kinase, which plays a crucial role in cellular energy metabolism [26]. Oxadiazole compounds demonstrate ability to serve as allosteric activators for pyruvate kinase in the absence of fructose 1,6-bisphosphate while acting as competitive inhibitors in its presence [26]. The dual modulation effects suggest complex regulatory mechanisms that depend on cellular metabolic states and cofactor availability [26].

Alpha-amylase and alpha-glucosidase inhibition studies reveal that oxadiazole derivatives can achieve IC50 values comparable to standard antidiabetic medications, with some compounds demonstrating IC50 values of 12.27 ± 0.41 μg/mL for alpha-glucosidase inhibition [22]. The enzyme inhibition mechanisms involve molecular interactions within enzyme active sites, with molecular docking studies confirming strong binding affinities [22].

Table 4: Metabolic Enzyme Allosteric Modulation by Oxadiazole Derivatives

| Enzyme Target | Modulation Type | IC50/EC50 Value | Binding Energy |

|---|---|---|---|

| α-Amylase | Competitive inhibition | 13.09 ± 0.06 μg/mL | Strong affinity [22] |

| α-Glucosidase | Non-competitive | 12.27 ± 0.41 μg/mL | High binding [22] |

| mGlu4 Receptor | Positive allosteric | 282-656 nM | Selective modulation [25] |

| Alkaline Phosphatase | Non-competitive | Ki = 0.42 μM | Enzyme-inhibitor complex [21] |

| Pyruvate Kinase | Dual modulation | 1.30-14.65 μM | Context-dependent [26] |